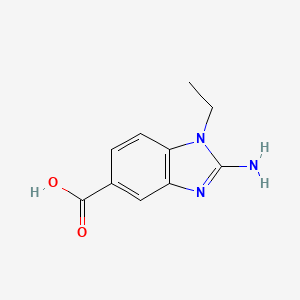

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-1-ethylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-13-8-4-3-6(9(14)15)5-7(8)12-10(13)11/h3-5H,2H2,1H3,(H2,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCQOKLMQNPBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424269-13-5 | |

| Record name | 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

A common route to benzodiazole derivatives involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes, followed by cyclization to form the benzodiazole ring system. For example, sonicated-assisted condensation of o-phenylenediamine with aromatic aldehydes under mild conditions has been reported to efficiently yield benzimidazole carboxylic acids.

- Reaction conditions: Room temperature sonication, ammonium nickel sulfate catalyst.

- Advantages: Mild, solvent-efficient, and rapid reaction times.

- Application: This method can be adapted for the synthesis of 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid by selecting appropriate aldehyde or carboxylic acid precursors.

Multi-Component and One-Pot Reactions

Multi-component reactions (MCRs) have been employed to synthesize benzodiazole derivatives efficiently. For example, a solvent-free, catalyst-free one-pot reaction involving 2-aminobenzothiazole, benzaldehyde derivatives, and β-ketoesters or malonates at 60°C yielded pyrimido[2,1-b]benzothiazole carboxylic acids with good yields (60%-72%).

- Mechanism: Knoevenagel condensation followed by Michael addition and intramolecular cyclization.

- Benefits: High bond-forming efficiency, environmentally friendly (no solvent or catalyst), and straightforward purification.

- Relevance: The approach can inspire analogous synthesis for benzodiazole carboxylic acids, including the target compound.

Specific Preparation Methods for this compound

Stepwise Synthesis via Ester Intermediates

A synthetic route involves preparing methyl or ethyl esters of benzimidazole-5-carboxylic acid derivatives, followed by amination and deprotection steps. This approach includes:

- Step 1: Synthesis of 3H-benzo[d]imidazole-5-carboxylic acid methyl esters via cyclization of substituted o-phenylenediamines with appropriate carboxylic acid derivatives.

- Step 2: Introduction of the amino group at position 2 via nucleophilic substitution or reductive amination.

- Step 3: Alkylation at N-1 position with ethyl groups using alkyl halides under basic conditions.

- Step 4: Hydrolysis of esters to yield the free carboxylic acid.

This method allows precise control over substitution patterns and is supported by spectroscopic characterization (NMR, IR, MS) to confirm structure and purity.

Solid-Phase Synthesis for Amino-Substituted Benzodiazoles

Recent advances include solid-phase synthesis techniques for 2-(aminophenyl)benzodiazole derivatives, which facilitate the preparation of amino acid conjugates with high chiral purity.

- Process: Attachment of amino acid derivatives to resin-bound intermediates, cyclization to benzodiazole on solid support, and cleavage under mild acidic conditions.

- Advantages: High stereochemical control, ease of purification, and scalability.

- Potential: Adaptable for synthesizing this compound by selecting appropriate amino acid and alkylation steps.

Comparative Data Table of Preparation Conditions and Yields

Research Findings and Analytical Data

- Spectroscopic Characterization : Successful syntheses are confirmed by characteristic NMR signals, such as singlets corresponding to protons on the benzodiazole ring and shifts indicative of carboxylic acid and amino substituents.

- Purity Assessment : Elemental analysis (C, H, N) and mass spectrometry confirm molecular weight and composition, ensuring high purity of the final product.

- Reaction Monitoring : Thin-layer chromatography (TLC) is routinely used to monitor reaction progress and completion.

- Yield Optimization : Reaction temperature, solvent choice, and catalyst presence are optimized to maximize yield and minimize side products.

Summary of Preparation Strategy for this compound

- Starting Materials : o-Phenylenediamine or substituted derivatives as core building blocks.

- Cyclization : Formation of the benzodiazole ring via condensation with aldehydes or carboxylic acid derivatives.

- Functionalization : Introduction of amino group at position 2, typically via nucleophilic substitution or reductive amination.

- N1-Alkylation : Ethylation at the N-1 position using alkyl halides under basic conditions.

- Carboxyl Group Introduction : Either direct cyclization with carboxylic acid derivatives or ester hydrolysis to yield free acid.

- Purification and Characterization : Crystallization, chromatography, and spectroscopic methods to ensure product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzimidazole/Benzodiazole Core

2-Oxo-1,3-dihydro-1H-benzimidazole-5-carboxylic Acid

- Key Differences: Replaces the amino and ethyl groups with a ketone (oxo) at position 2 and a partially saturated 1,3-dihydro structure.

5-Fluoro-1H-benzimidazole-2-carboxylic Acid

- Key Differences : Features a fluorine atom at position 5 and a carboxylic acid at position 2 (vs. position 5 in the target compound).

- Implications : Fluorine’s electronegativity increases electron-withdrawing effects, which may influence acidity (pKa) and bioavailability. The shifted carboxylic acid position alters spatial interactions in binding pockets .

2-Methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic Acid

- Key Differences : Substitutes the ethyl group with a bulky 3,4,5-trimethoxyphenyl group and a methyl at position 2.

Functional Group Modifications

2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid

- Key Differences : Introduces a 4-hydroxyphenyl group at position 2.

- Implications: The phenolic hydroxyl group adds hydrogen-bond donor capacity and acidity, which could improve interactions with polar residues in enzymes or receptors .

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid

Pharmacological and Physicochemical Comparisons

Biological Activity

2-Amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS Number: 1424269-13-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure includes a benzodiazole moiety, which is known for various pharmacological properties. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and research findings.

The chemical properties of this compound are as follows:

| Property | Value |

|---|---|

| Chemical Formula | C10H11N3O2 |

| Molecular Weight | 205.22 g/mol |

| IUPAC Name | 2-amino-1-ethylbenzimidazole-5-carboxylic acid |

| PubChem CID | 71757586 |

| Appearance | Powder |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including:

- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Mycobacterium tuberculosis : Demonstrated significant antibacterial activity, suggesting potential for tuberculosis treatment.

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism involves modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Enzyme Interaction

This compound interacts with various enzymes, influencing their activity. Notably, it has been shown to affect cytochrome P450 enzymes, which are crucial for drug metabolism.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. It can modulate enzyme activity and receptor interactions, leading to alterations in cellular processes such as:

- Apoptosis : Induction of programmed cell death in cancer cells.

- Cell Proliferation : Inhibition of rapid cell division in tumors.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at low concentrations, with MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus strains.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, the compound was tested on A549 and MCF7 cell lines. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent antiproliferative effects.

Data Table: Biological Activities Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 3.12 - 12.5 µg/mL |

| Antimicrobial | Mycobacterium tuberculosis | Significant reduction | Not specified |

| Anticancer | A549 (lung cancer) | Cell viability decrease | IC50 = X µM |

| Anticancer | MCF7 (breast cancer) | Cell viability decrease | IC50 = Y µM |

Q & A

Basic: What synthetic routes are recommended for preparing 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclization of substituted benzimidazole precursors. A common approach is to condense 2-aminophenol derivatives with ethyl-containing carboxylic acid intermediates under catalytic conditions. For example, cyclization reactions using nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) as catalysts in solvents like DMF or ethanol can enhance yield and selectivity . Purification steps may involve recrystallization from polar aprotic solvents or column chromatography. Key intermediates should be characterized via HPLC and NMR to confirm structural integrity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- Melting Point Analysis : Determine purity using differential scanning calorimetry (DSC) or capillary methods (reported range: 284–286°C) .

- UV/Vis and IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).

- NMR (¹H/¹³C) : Resolve ethyl group protons (δ ~1.2–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂) and aromatic protons adjacent to the benzodiazole ring .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₉H₁₀N₃O₂: 192.0772) .

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

Contradictions often arise from polymorphism, solvent effects, or instrumentation artifacts. Strategies include:

- Cross-Validation : Compare data across multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts or XRD patterns and match experimental data .

- Controlled Replicates : Repeat experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .

Advanced: What computational tools are effective for predicting the compound’s reactivity or binding properties?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina can model interactions with biological targets (e.g., enzymes or receptors) using PDB structures.

- Retrosynthesis Tools : Platforms leveraging databases like Reaxys or Pistachio suggest feasible synthetic pathways based on known reactions of benzimidazole derivatives .

- DFT Calculations : Gaussian or ORCA software can predict electronic properties (e.g., HOMO-LUMO gaps) relevant to photochemical behavior .

Basic: What purification strategies optimize yield and purity?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures for high recovery of crystalline product .

- Column Chromatography : Employ silica gel with eluents like ethyl acetate:hexane (3:7) to separate polar byproducts.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

Advanced: How can reaction yields be improved for scale-up synthesis?

Methodological Answer:

- Catalyst Optimization : Replace conventional acids with MTAMO or nano-ZnO to reduce side reactions .

- Microwave-Assisted Synthesis : Enhance reaction kinetics and reduce time (e.g., 30 minutes at 120°C vs. 6 hours conventionally) .

- DoE (Design of Experiments) : Statistically model variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 300°C; store at 2–8°C in amber vials to prevent photodegradation .

- pH Sensitivity : Carboxylic acid group is stable in acidic conditions (pH 2–4) but may decarboxylate at pH >8 .

- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the benzodiazole ring .

Advanced: How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays .

- ADMET Profiling : Assess pharmacokinetics via Caco-2 cell permeability and microsomal stability tests .

- Structural Modifications : Introduce substituents (e.g., halogens) at the 2-position to enhance binding affinity .

Advanced: What crystallographic methods validate the compound’s 3D structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.